N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride
Overview
Description
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride is a chemical compound with a molecular formula of C10H24Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride typically involves the reaction of ethylamine with 4-piperidinylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or piperidinylmethyl groups can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and other by-products
Scientific Research Applications
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a tool for studying cellular processes.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: The compound is used in the manufacture of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride involves its interaction with specific molecular targets within cells. It may act on receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-Ethyl-N-(piperidin-4-ylmethyl)ethanamine dihydrochloride can be compared with similar compounds such as:
n-Methyl-n-(1-methyl-4-piperidinyl)-4-piperidinesulfonamide dihydrochloride: This compound has a similar piperidine structure but differs in its functional groups and applications.
n-Ethyl-n-(4-piperidinylmethyl)cyclohexanamine dihydrochloride: This compound has a cyclohexane ring instead of an ethanamine structure, leading to different chemical properties and uses
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
N-ethyl-N-(piperidin-4-ylmethyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-5-7-11-8-6-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVSNAYZCFQBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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